

# Application Note: Immunoblotting for P-MYCN (Ser62) Following Treatment with ATUX-8385

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ATUX-8385 |           |
| Cat. No.:            | B15578060 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the detection and semi-quantification of phosphorylated MYCN at serine 62 (P-MYCN) in cell lysates following treatment with **ATUX-8385**, a novel small molecule activator of Protein Phosphatase 2A (PP2A).

## Introduction

MYCN, a member of the Myc family of transcription factors, is a critical driver in several cancers, most notably neuroblastoma, where its amplification is associated with poor prognosis.[1][2] The stability and transcriptional activity of the MYCN protein are regulated by post-translational modifications, including phosphorylation. Phosphorylation at serine 62 (Ser62) is known to stabilize the MYCN protein, and its dephosphorylation can lead to protein degradation.[1]

**ATUX-8385** is a novel tricyclic sulfonamide that functions as a small molecule activator of Protein Phosphatase 2A (PP2A).[3] PP2A is a tumor suppressor that is often inactivated in cancer.[1][3] By activating PP2A, **ATUX-8385** can induce the dephosphorylation of key oncogenic proteins.[1] Studies have shown that treatment of neuroblastoma cells with **ATUX-8385** leads to a significant decrease in the phosphorylation of MYCN at Ser62, resulting in decreased total MYCN protein levels and reduced cell viability and proliferation.[1]

This application note provides a detailed protocol for performing immunoblotting to assess the effect of **ATUX-8385** on P-MYCN (Ser62) levels in cultured neuroblastoma cells.



### **Data Presentation**

The following table summarizes the expected outcomes from an immunoblotting experiment investigating the effect of **ATUX-8385** on P-MYCN (Ser62) and total MYCN in MYCN-amplified and non-amplified neuroblastoma cell lines.[1]

| Cell Line  | MYCN<br>Amplification | ATUX-8385<br>Treatment | P-MYCN<br>(Ser62)<br>Expression | Total MYCN<br>Expression |
|------------|-----------------------|------------------------|---------------------------------|--------------------------|
| SK-N-BE(2) | Amplified             | Untreated              | High                            | High                     |
| SK-N-BE(2) | Amplified             | Treated                | Decreased                       | Decreased                |
| SK-N-AS    | Non-amplified         | Untreated              | Low                             | Low                      |
| SK-N-AS    | Non-amplified         | Treated                | Decreased                       | Decreased                |

# **Signaling Pathway**

The diagram below illustrates the proposed signaling pathway through which **ATUX-8385** mediates the dephosphorylation of MYCN.



Click to download full resolution via product page

Caption: ATUX-8385 activates PP2A, leading to P-MYCN dephosphorylation and degradation.

# **Experimental Workflow**

The following diagram outlines the key steps of the immunoblotting protocol.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Novel PP2A-Activating Compounds in Neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 3. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Immunoblotting for P-MYCN (Ser62) Following Treatment with ATUX-8385]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578060#immunoblotting-for-p-mycn-with-atux-8385-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com